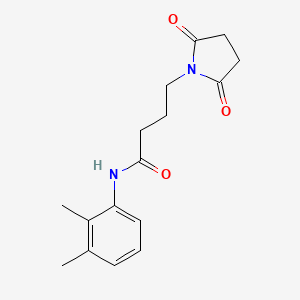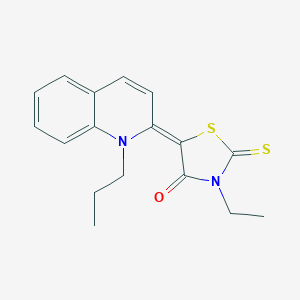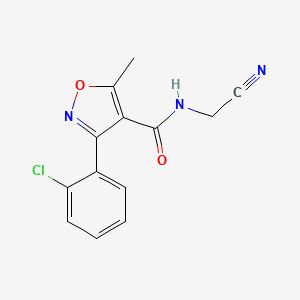![molecular formula C16H16Cl2N2O4S B4766430 N-[4-(aminosulfonyl)phenyl]-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B4766430.png)
N-[4-(aminosulfonyl)phenyl]-4-(2,4-dichlorophenoxy)butanamide
Vue d'ensemble
Description
N-[4-(aminosulfonyl)phenyl]-4-(2,4-dichlorophenoxy)butanamide, also known as NSC-743380, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of sulfonamide-based drugs and has been shown to exhibit promising pharmacological properties.
Mécanisme D'action
N-[4-(aminosulfonyl)phenyl]-4-(2,4-dichlorophenoxy)butanamide exerts its pharmacological effects by inhibiting the activity of several enzymes, including carbonic anhydrase, histone deacetylase, and viral proteases. By inhibiting these enzymes, this compound can modulate cellular processes such as cell proliferation, apoptosis, and viral replication. Furthermore, this compound has been shown to activate the aryl hydrocarbon receptor, which plays a crucial role in immune regulation and cancer development.
Biochemical and physiological effects:
This compound has been shown to exhibit several biochemical and physiological effects. It can modulate the expression of several genes involved in cell growth, differentiation, and survival. Furthermore, this compound has been shown to induce apoptosis in cancer cells and reduce inflammation in animal models. Additionally, this compound has been shown to inhibit the replication of several viruses, including HIV and hepatitis C virus.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(aminosulfonyl)phenyl]-4-(2,4-dichlorophenoxy)butanamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. Furthermore, this compound has been extensively studied for its potential therapeutic applications, and its mechanism of action is well characterized. However, there are also some limitations to using this compound in lab experiments. For example, this compound may exhibit off-target effects that could complicate data interpretation. Additionally, this compound may have limited solubility in certain experimental conditions, which could affect its efficacy.
Orientations Futures
There are several future directions for research on N-[4-(aminosulfonyl)phenyl]-4-(2,4-dichlorophenoxy)butanamide. One potential application is in the treatment of cancer. Preclinical studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. Furthermore, this compound has been shown to sensitize cancer cells to radiation therapy. Therefore, future studies could focus on developing this compound as a potential cancer therapy. Another potential application is in the treatment of viral infections. This compound has been shown to inhibit the replication of several viruses, including HIV and hepatitis C virus. Therefore, future studies could focus on developing this compound as a potential antiviral therapy. Finally, future studies could focus on optimizing the synthesis and formulation of this compound to improve its efficacy and reduce its limitations.
Conclusion:
This compound is a synthetic compound that has been extensively studied for its potential therapeutic applications. It exhibits anti-inflammatory, anti-cancer, and anti-viral properties and has been shown to modulate several cellular processes. This compound has several advantages for lab experiments, but also has some limitations. Future studies could focus on developing this compound as a potential cancer or antiviral therapy, as well as optimizing its synthesis and formulation.
Applications De Recherche Scientifique
N-[4-(aminosulfonyl)phenyl]-4-(2,4-dichlorophenoxy)butanamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. In preclinical studies, this compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Furthermore, this compound has been shown to inhibit the replication of several viruses, including HIV and hepatitis C virus.
Propriétés
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-(4-sulfamoylphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O4S/c17-11-3-8-15(14(18)10-11)24-9-1-2-16(21)20-12-4-6-13(7-5-12)25(19,22)23/h3-8,10H,1-2,9H2,(H,20,21)(H2,19,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPEHSSMLQGKAFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-furylmethyl)-4-[(6-methylpyrimidin-4-yl)amino]benzenesulfonamide](/img/structure/B4766347.png)

![N-{3-[(2-fluorophenyl)amino]-3-oxopropyl}-3-methoxybenzamide](/img/structure/B4766363.png)
![2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-phenoxyphenyl)acetamide](/img/structure/B4766371.png)
![2-({4-allyl-5-[(2,6-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4766372.png)
![N-methyl-N-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}methanesulfonamide](/img/structure/B4766380.png)

![2-{[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]thio}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B4766399.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[5-cyclopropyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4766411.png)
![3-chloro-N-({[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4766415.png)



![2-{5-[(2-chlorophenoxy)methyl]-2-furoyl}-N-(2-chlorophenyl)hydrazinecarbothioamide](/img/structure/B4766457.png)